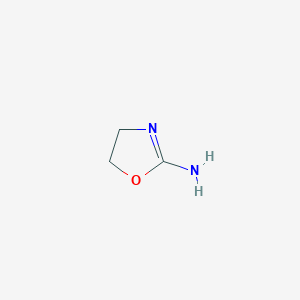

4,5-ジヒドロ-1,3-オキサゾール-2-アミン

概要

説明

オキサゾリジン-(2Z)-イリデンアミンは、窒素原子と酸素原子を含む五員環を特徴とする複素環式化合物です。この化合物は、特に医薬品化学において重要な生物活性で知られているオキサゾリジノンファミリーに属しています。

科学的研究の応用

オキサゾリジン-(2Z)-イリデンアミンは、科学研究において幅広い用途があります。

化学: 立体選択的変換におけるキラル補助剤として、および複雑な分子の合成のためのビルディングブロックとして役立ちます.

生物学: この化合物は、特にグラム陽性菌に対する抗菌剤の開発に使用されています.

医学: オキサゾリジン-(2Z)-イリデンアミンを含むオキサゾリジノン誘導体は、耐性発生の可能性が低い抗生物質としての可能性について研究されています.

工業: 医薬品やその他の生物活性化合物の合成に利用されます。

作用機序

オキサゾリジン-(2Z)-イリデンアミンの作用機序は、特定の分子標的との相互作用を伴います。 抗菌活性の場合は、この化合物は細菌のリボソームに結合することで細菌のタンパク質合成を阻害します . これにより、機能的なタンパク質の形成が妨げられ、最終的に細菌細胞の死に至ります。

類似の化合物との比較

類似の化合物

リネゾリド: 同様の作用機序を持つよく知られたオキサゾリジノン系抗生物質。

テジゾリド: 耐性菌株に対して効力が向上した別のオキサゾリジノン誘導体.

コンテゾリド: 有望な抗菌特性を持つ新しいオキサゾリジノン.

独自性

オキサゾリジン-(2Z)-イリデンアミンは、その特定の構造的特徴と、さまざまな生物活性化合物の合成における汎用性の高い中間体としての役割を果たす能力により、ユニークです。その独特の作用機序と耐性発生の可能性が低いことから、医薬品化学において貴重な化合物となっています。

生化学分析

Biochemical Properties

4,5-Dihydro-1,3-oxazol-2-amine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with monoamine transporters, thereby affecting neurotransmitter levels in the brain . This interaction is similar to that observed with amphetamines and cocaine, indicating its potential impact on monoaminergic neurotransmission . Additionally, 4,5-Dihydro-1,3-oxazol-2-amine can undergo protonation, acylation, or alkylation reactions due to the presence of a primary amine group .

Cellular Effects

The effects of 4,5-Dihydro-1,3-oxazol-2-amine on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, 4,5-Dihydro-1,3-oxazol-2-amine can modulate the release of neurotransmitters, thereby affecting synaptic transmission and overall brain function . Furthermore, it has been reported to impact the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 4,5-Dihydro-1,3-oxazol-2-amine exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in biochemical pathways. For instance, it has been shown to interact with monoamine transporters, inhibiting their function and thereby increasing the levels of neurotransmitters such as dopamine and serotonin in the synaptic cleft . This mechanism is similar to that of other psychostimulants, highlighting its potential impact on the central nervous system.

Temporal Effects in Laboratory Settings

The stability and degradation of 4,5-Dihydro-1,3-oxazol-2-amine over time have been studied extensively in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function have shown variability depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to 4,5-Dihydro-1,3-oxazol-2-amine can lead to changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4,5-Dihydro-1,3-oxazol-2-amine vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and increase attention . At higher doses, it can lead to adverse effects such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of dosage regulation in potential therapeutic applications.

Metabolic Pathways

4,5-Dihydro-1,3-oxazol-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I metabolic reactions, including hydrolysis, carboxylation, hydroxylation, and carbonylation . The principal isoenzyme involved in its metabolism is CYP2D6, which plays a significant role in its biotransformation . These metabolic processes can lead to the formation of several metabolites, each with distinct biological activities.

Transport and Distribution

The transport and distribution of 4,5-Dihydro-1,3-oxazol-2-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with monoamine transporters, facilitating its uptake into neuronal cells . Additionally, its distribution within the body is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on the central nervous system .

Subcellular Localization

The subcellular localization of 4,5-Dihydro-1,3-oxazol-2-amine is critical for its activity and function. It has been observed to localize primarily in the cytoplasm and synaptic vesicles of neuronal cells . This localization is facilitated by specific targeting signals and post-translational modifications that direct it to these compartments. The presence of 4,5-Dihydro-1,3-oxazol-2-amine in these subcellular locations allows it to modulate neurotransmitter release and synaptic transmission effectively .

準備方法

合成経路と反応条件

オキサゾリジン-(2Z)-イリデンアミンは、さまざまな方法で合成することができます。 一般的なアプローチの1つは、ヘキサフルオロイソプロパノール媒体中で過ヨウ素化合物を使用して、N-アリルカルバメートの分子内環化を利用することです . 別の方法には、室温で水素化ナトリウムの作用による、3-(2-ヒドロキシエチル)-1-スルホニルウラシルの再環化が含まれます .

工業的製造方法

オキサゾリジン-(2Z)-イリデンアミンの工業的製造は、通常、高い収率と純度を確保するために最適化された反応条件を用いた大規模な化学合成を伴います。具体的な方法は、目的の用途と出発物質の入手可能性によって異なります。

化学反応の分析

反応の種類

オキサゾリジン-(2Z)-イリデンアミンは、次のようなさまざまな化学反応を受けます。

酸化: この反応は、過酸化水素または過マンガン酸カリウムなどの酸化剤によって促進できます。

還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬を伴うことが多いです。

置換: 求核置換反応が発生し、求核剤が化合物中の脱離基を置換することがあります。

一般的な試薬と条件

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。

置換: ハロゲン化物やアミンなどの求核剤。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりオキサゾリジノン誘導体が得られる一方、還元によりアミン置換オキサゾリジンが得られます。

類似化合物との比較

Similar Compounds

Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.

Tedizolid: Another oxazolidinone derivative with enhanced potency against resistant bacterial strains.

Contezolid: A newer oxazolidinone with promising antibacterial properties.

Uniqueness

Oxazolidin-(2Z)-ylideneamine is unique due to its specific structural features and its ability to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its distinct mechanism of action and low resistance potential make it a valuable compound in medicinal chemistry.

生物活性

4,5-Dihydro-1,3-oxazol-2-amine is a heterocyclic organic compound with potential biological activity. Its structure allows it to interact with various biological targets, making it of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4,5-Dihydro-1,3-oxazol-2-amine has the molecular formula and is characterized by its oxazole ring structure. The compound can exist in various forms and is known for its reactivity in biological systems.

The biological activity of 4,5-Dihydro-1,3-oxazol-2-amine is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with oxazole structures can modulate signaling pathways by binding to adenosine receptors and other molecular targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It has been shown to influence the activity of neurotransmitter receptors, which could affect central nervous system functions .

Antimicrobial Properties

Recent studies have indicated that 4,5-Dihydro-1,3-oxazol-2-amine exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological properties. In vitro studies suggest that it may have effects similar to known stimulants by inducing the release of neurotransmitters such as dopamine (DA) and norepinephrine (NE), potentially impacting mood and cognition .

Case Studies

Several case studies have explored the effects of 4,5-Dihydro-1,3-oxazol-2-amine:

- Study on Neurotransmitter Release :

- Antimicrobial Testing :

Research Findings

特性

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXGBZDYGZBRBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285885 | |

| Record name | amino oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24665-93-8 | |

| Record name | NSC43138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | amino oxazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-oxazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82WC5KQ7SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。